molecular formula C19H21Br2NO B130925 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl CAS No. 142058-13-7

4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl

Cat. No. B130925
CAS RN: 142058-13-7
M. Wt: 439.2 g/mol
InChI Key: JUMKLYDOIUWANQ-UHFFFAOYSA-N
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Description

4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl, also known as DBAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DBAB is a derivative of biphenyl, which is a class of organic compounds widely used in the production of plastics, pesticides, and pharmaceuticals. The synthesis of DBAB involves the reaction of 4-aminobiphenyl with 2-bromoethyl acrylate, followed by the addition of sodium borohydride to reduce the resulting imine to the final product.

Mechanism of Action

The mechanism of action of 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl is not well understood, but it is believed to interact with biological molecules such as proteins and nucleic acids through electrostatic and hydrophobic interactions. This compound has been shown to bind to DNA and induce DNA damage, which may contribute to its potential as a fluorescent probe for metal ion detection.
Biochemical and Physiological Effects:
This compound has been shown to have cytotoxic effects on cancer cells, indicating its potential as a chemotherapeutic agent. However, further studies are needed to determine the specific mechanisms of action and potential side effects of this compound on healthy cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl in scientific research is its ease of synthesis and purification, which allows for large-scale production at a relatively low cost. However, this compound is highly reactive and may require special handling and storage conditions to prevent degradation or contamination.

Future Directions

There are several potential future directions for research on 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl. One area of interest is the development of new synthetic methods for this compound derivatives with enhanced properties, such as increased solubility or improved cytotoxicity. Another area of research is the investigation of the biological mechanisms of this compound, including its interactions with specific proteins and nucleic acids. Finally, further studies are needed to determine the potential applications of this compound in areas such as organic electronics and metal ion detection.

Synthesis Methods

The synthesis of 4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl involves a two-step process. Firstly, 4-aminobiphenyl is reacted with 2-bromoethyl acrylate in the presence of a base catalyst such as triethylamine. The reaction proceeds via the formation of an imine intermediate, which is then reduced using sodium borohydride to yield the final product, this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using column chromatography.

Scientific Research Applications

4-(3'-Di(2-bromoethyl)aminopropionyl)biphenyl has been extensively studied for its potential applications in various fields of scientific research. In the field of organic electronics, this compound has been used as a building block for the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.

properties

CAS RN

142058-13-7

Molecular Formula

C19H21Br2NO

Molecular Weight

439.2 g/mol

IUPAC Name

3-[bis(2-bromoethyl)amino]-1-(4-phenylphenyl)propan-1-one

InChI

InChI=1S/C19H21Br2NO/c20-11-14-22(15-12-21)13-10-19(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-9H,10-15H2

InChI Key

JUMKLYDOIUWANQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCN(CCBr)CCBr

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCN(CCBr)CCBr

Other CAS RN

142058-13-7

synonyms

4-(3'-di(2-bromoethyl)aminopropionyl)biphenyl
4-(3'-di(2-bromoethyl)aminopropionyl)biphenyl hydrochloride
toxin 6

Origin of Product

United States

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